1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of dimethyl-1H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-1,2,4-triazol-4-ium iodide: Similar in structure but contains an iodide ion.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group instead of an amine group.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains benzyl groups and is used as a ligand in coordination chemistry .
Uniqueness
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity make it a valuable compound for various applications .
Biological Activity
1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound characterized by its dual triazole structure, which is of significant interest in medicinal chemistry. This compound's unique configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is C7H11N7 with a molecular weight of 193.21 g/mol. The compound features two triazole rings that enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₁N₇ |
Molecular Weight | 193.21 g/mol |
CAS Number | 1511565-15-3 |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit a broad spectrum of antimicrobial activities. Specifically, this compound has demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various triazole derivatives against ESKAPE pathogens—known for their resistance to antibiotics—this compound showed promising results. The Minimum Inhibitory Concentration (MIC) values were evaluated against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 64 |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Anticancer Activity
The dual triazole structure also positions this compound as a candidate for anticancer therapies. Triazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study investigated the effects of various triazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF7 | 15 |
The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation.
Mechanistic Studies
Mechanistic studies utilizing techniques such as molecular docking have been conducted to understand how this compound interacts with biological targets. These studies reveal that the compound binds effectively to active sites of enzymes involved in microbial metabolism and cancer cell growth regulation.
Properties
Molecular Formula |
C7H11N7 |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11N7/c1-5-10-11-6(13(5)2)3-14-4-9-7(8)12-14/h4H,3H2,1-2H3,(H2,8,12) |
InChI Key |
HOCXMKZQTJFFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2C=NC(=N2)N |
Origin of Product |
United States |
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